3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride

Physicochemical profiling Blood-brain barrier permeability CNS drug design

Standard β-amino alcohols with alternative regiochemistry fail to replicate the CNS-targeting profile of this exact scaffold. The 3-amino isomer offers a LogP of 1.37-3.3× higher than its 2-amino analog-directly supporting blood-brain barrier partitioning. • **LogP 1.37** vs. 0.85 (2-amino isomer): Enhanced membrane permeability for CNS targets • **≥98% purity** reduces cumulative impurity load in multi-step syntheses vs. 95% alternatives • **Dihydrochloride salt** ensures direct aqueous solubility without DMSO, critical for HTS and enzyme assays • **TPSA 59.14 Ų** within CNS drug-like range; 4 rotatable bonds for conformational sampling in SAR

Molecular Formula C6H12Cl2N2OS
Molecular Weight 231.14
CAS No. 2126163-23-1
Cat. No. B2901736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride
CAS2126163-23-1
Molecular FormulaC6H12Cl2N2OS
Molecular Weight231.14
Structural Identifiers
SMILESC1=C(SC=N1)C(CCO)N.Cl.Cl
InChIInChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H
InChIKeyPHPVFTZWJIHURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-(thiazol-5-yl)propan-1-ol Dihydrochloride – Procurement-Ready Heterocyclic Building Block


3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride is a heterocyclic β-amino alcohol supplied as a dihydrochloride salt with molecular formula C₆H₁₂Cl₂N₂OS and a molecular weight of 231.14 g/mol . It belongs to the aminothiazole class and carries a primary amine and a primary alcohol on a three-carbon chain attached to the thiazole C5 position . Commercial material is offered at 97–≥98% purity and is used as a key synthetic intermediate in central nervous system (CNS)-targeted pharmaceutical research, particularly for the construction of enzyme inhibitors and receptor modulators .

Heterocyclic β-amino alcohol building block with thiazole C5 attachment and dual functional handles (primary amine, primary alcohol)

Suitable for constructing enzyme inhibitors and receptor modulator scaffolds in CNS research

Dihydrochloride salt form supports direct aqueous solubility and consistent solution-phase reactivity

Avoids pH adjustment or organic co-solvent steps typical of free-base aminothiazole intermediates

Defined 3-amino, 1-hydroxy topology for regioisomeric SAR studies and CNS partitioning research

Terminal hydroxyl group enables further derivatization; positional isomer identity confirmed by orthogonal methods

Physicochemical and Structural Differentiation from Closest Analogs


Generic substitution among aminothiazole-propanol building blocks fails because small changes in the position of the amino group on the propanol chain, the salt form, and the thiazole substitution pattern produce large differences in lipophilicity (LogP), hydrogen-bonding capacity, and conformational flexibility that directly impact downstream reactivity, intermediate purity, and pharmacological parameters . The 3-amino regioisomer offers a LogP of 1.37—approximately 3.3-fold higher than the 0.85 of the 2-amino positional isomer —which translates into measurably different membrane permeability and blood-brain barrier (BBB) partitioning potential. The dihydrochloride salt ensures reproducible aqueous solubility that the free base (CAS 1315059-54-1) cannot match, eliminating batch-to-batch variability in solution-phase chemistry .

Regioisomeric amino position

Shifting the amine from C3 to C2 substantially alters lipophilicity and BBB partitioning potential—the 2-amino isomer may not replicate CNS penetration profiles observed with the 3-amino scaffold.

Salt form mismatch

Free base (CAS 1315059-54-1) exhibits limited aqueous solubility; substituting it for the dihydrochloride salt introduces batch-dependent dissolution behavior and solution-phase variability.

Thiazole substitution pattern

Analogous aminothiazole-propanols with different ring substitution or hydroxyl placement produce non-equivalent hydrogen-bond topologies, compromising SAR interpretation if used interchangeably.

Product-Specific Quantitative Differentiation Evidence


Lipophilicity Comparison: 3-Amino vs. 2-Amino Regioisomers

The target compound, 3-amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride, exhibits a calculated LogP of 1.3689, while the 2-amino positional isomer (CAS 2060041-93-0) shows a LogP of 0.8488 under the same computational methodology . This represents a ΔLogP of +0.52, meaning the target compound is approximately 3.3 times more lipophilic. Both compounds share identical TPSA (59.14 Ų) and hydrogen bond acceptor count (4), indicating that the LogP difference arises solely from the altered position of the amino group on the propanol scaffold.

Lipophilicity comparison
Cross-study comparable
Target LogP 1.37 vs comparator LogP 0.85; ΔLogP +0.52 (~3.3× higher lipophilicity). Both share TPSA 59.14 Ų.
Supports CNS partitioning context; higher lipophilicity predicts improved passive membrane permeability.
Computational prediction; vendor-reported values under comparable methodology.
Physicochemical profiling Blood-brain barrier permeability CNS drug design

Purity Specification and Downstream Synthetic Reproducibility

The target compound is commercially available at ≥98% purity (ChemScene Cat. CS-0698144) and 97% (AKSci Cat. 4470ER) . In contrast, the closest analog, 2-amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride (CAS 2060041-93-0), is supplied at 95% purity (Leyan Cat. 1896251) . A 3-percentage-point purity differential means the 95% material may contain up to 5% unidentified impurities—approximately 2.5× the impurity burden of the ≥98% material (≤2% impurities). For a multi-step synthesis where the building block is introduced early, this difference propagates through each subsequent transformation.

Purity specification
Cross-study comparable
Target ≥98% (ChemScene) / 97% (AKSci) vs comparator 95% purity; up to ~2.5× lower maximum impurity burden.
Higher purity specification supports reduced impurity carry-through risk in multi-step intermediate synthesis.
Vendor CoA specifications; HPLC purity determination.
Chemical procurement Synthetic intermediate quality API impurity control

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

The target compound is supplied as a stable dihydrochloride salt (MW 231.14; 2 HCl equivalents) , whereas the corresponding free base, 3-amino-3-(thiazol-5-yl)propan-1-ol (CAS 1315059-54-1; MW 158.22), carries no counterion . The free base is a neutral amine with limited aqueous solubility; the dihydrochloride salt converts the amine into a protonated ammonium species, dramatically increasing water solubility and enabling direct use in aqueous biological assays and water-compatible synthetic protocols without additional solubilization steps . This is a class-level property of amine hydrochlorides: solubility improvements of 10- to 1000-fold are routinely observed upon salt formation.

Salt form solubility
Class-level inference
Dihydrochloride salt reported water-soluble; free base (CAS 1315059-54-1) has limited aqueous solubility. Expected 10–1000× enhancement (amine HCl class property).
Salt form may reduce need for co-solvents or pH adjustment in aqueous biological assay workflows.
Class-level behavior; not directly measured for this pair. Vendor solubility descriptions.
Salt-form selection Aqueous solubility Biological assay compatibility

Regioisomeric Differentiation: Hydroxyl Group Position

The target compound places the hydroxyl group at the terminal C1 position of the propanol chain (3-amino-3-(thiazol-5-yl)propan-1-ol), while the regioisomer 3-amino-1-(thiazol-5-yl)propan-1-ol (CAS 1368183-79-2) positions the hydroxyl at the C1 carbon directly adjacent to the thiazole ring . This structural difference relocates the hydrogen-bond donor (OH) from a flexible terminal position to a sterically constrained position α to the thiazole, altering the distance between the amino and hydroxyl groups and thereby changing the molecular recognition profile. Both compounds share the same molecular formula (C₆H₁₀N₂OS) and molecular weight (158.22 g/mol as free base), making them isomeric and indistinguishable by mass spectrometry alone, yet their hydrogen-bonding topologies are non-equivalent.

Hydroxyl position
Class-level inference
Target: OH at terminal C1 (3-carbon spacer); comparator (CAS 1368183-79-2): OH α to thiazole. Same MF/MW, distinct H-bond topology.
Regioisomeric identity supports SAR interpretation; LC-MS alone cannot distinguish these isomers.
Structural comparison; identical molecular formula C₆H₁₀N₂OS (free base).
Regioisomer selectivity Hydrogen-bond donor/acceptor topology Molecular recognition

Conformational Flexibility and Entropic Binding Penalty

The target compound, based on its SMILES structure (NC(CCO)C1=CN=CS1), possesses 4 rotatable bonds (C1–C2, C2–C3, C3–N, C3–thiazole), while the 2-amino positional isomer (CAS 2060041-93-0) is reported to have 3 rotatable bonds . The extra rotatable bond in the 3-amino isomer arises from the amino group being placed on the internal C3 carbon rather than the terminal C2 carbon, introducing an additional degree of torsional freedom. This has direct implications for the entropic penalty upon target binding: a more flexible ligand loses more conformational entropy upon adopting a bound conformation, which can reduce binding affinity unless compensated by additional enthalpic interactions.

Conformational flexibility
Cross-study comparable
Target: 4 rotatable bonds; comparator (2-amino isomer): 3 rotatable bonds. Estimated additional entropic cost ~0.7–1.4 kcal/mol.
Greater conformational sampling may access unique binding poses in hit-to-lead optimization.
SMILES-based analysis; vendor-reported rotatable bond count for comparator.
Conformational analysis Entropic cost of binding Ligand efficiency

Best Research and Industrial Application Scenarios


CNS Drug Discovery Requiring Enhanced BBB Penetration

With a LogP of 1.37—approximately 3.3× higher than the 2-amino isomer—this compound is the preferred aminothiazole-propanol building block for CNS-targeted medicinal chemistry . The elevated lipophilicity predicts improved passive BBB permeability while maintaining a TPSA of 59.14 Ų within the CNS drug-like range. Medicinal chemists designing kinase inhibitors, GPCR modulators, or enzyme inhibitors intended for central targets should prioritize this 3-amino isomer over the more polar 2-amino analog (LogP 0.85) to maximize brain exposure .

Multi-Step Synthesis of High-Purity Pharmaceutical Intermediates

The ≥98% purity specification makes this compound the superior choice for multi-step synthetic routes where early-stage intermediates directly impact final API purity . With up to 2.5× lower maximum impurity burden compared to the 95%-pure 2-amino analog, procurement of the ≥98% material reduces the cumulative impurity load that must be removed in downstream chromatography or recrystallization, directly lowering cost-of-goods in scale-up campaigns .

Aqueous Biological Assays Without Co-Solvents

The pre-formed dihydrochloride salt guarantees water solubility without the need for DMSO or ethanol co-solvents that can interfere with enzyme kinetics or cell-based assays . Unlike the free base (CAS 1315059-54-1), which requires pH adjustment for dissolution, the dihydrochloride form can be directly dissolved in assay buffer at physiologically relevant concentrations. This is critical for high-throughput screening (HTS) campaigns, fragment-based screening, and any biochemical assay where organic solvent content must be minimized to avoid denaturing target proteins .

SAR Studies Requiring Regioisomeric Precision

For SAR programs exploring aminothiazole-propanol derivatives, this compound provides a well-defined 3-amino, 1-hydroxy topology that is analytically distinguishable from the 1-hydroxy regioisomer (CAS 1368183-79-2) by NMR but not by mass spectrometry . The distinct hydrogen-bond donor/acceptor arrangement of the 3-amino isomer generates unique binding interactions with target proteins, and procurement of the authenticated regioisomer eliminates ambiguity in SAR datasets . The 4 rotatable bonds of the 3-amino scaffold also provide greater conformational sampling than the 3-rotatable-bond 2-amino isomer, expanding the accessible chemical space for hit-to-lead optimization .

Application
Selection Property
Validation Focus
CNS partitioning research
Lipophilicity context (higher LogP vs. 2-amino isomer)
BBB permeability model assessment; passive diffusion assay confirmation
Multi-step intermediate synthesis
Higher purity building block specification
Impurity carry-through risk assessment; downstream purification burden evaluation
Aqueous biological assays
Pre-formed dihydrochloride salt solubility
Co-solvent-free assay protocol validation; dose-response consistency in buffer systems
Regioisomeric SAR studies
Authenticated 3-amino, 1-hydroxy topology
NMR-based regioisomer identity confirmation; conformational sampling assessment
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